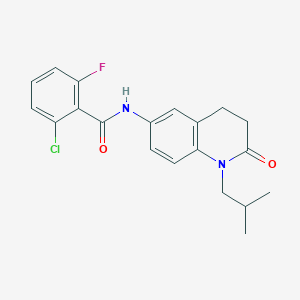![molecular formula C11H11ClN2OS B2539016 4-(4-Chlorobenzo[d]thiazol-2-yl)morpholine CAS No. 862977-19-3](/img/structure/B2539016.png)
4-(4-Chlorobenzo[d]thiazol-2-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "4-(4-Chlorobenzo[d]thiazol-2-yl)morpholine" is a chemical entity that appears to be related to a class of compounds that incorporate both a morpholine ring and a benzo[d]thiazol moiety. These compounds are of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science. The morpholine ring is a common feature in pharmaceuticals, providing polar character and hydrogen bonding capabilities, while the benzo[d]thiazol moiety is often associated with a range of biological activities .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting with basic building blocks like morpholinoaniline, 2-mercaptobenzothiazole, and various aldehydes or acids. For instance, disulfides of 2-(benzo[d]thiazol-2-ylamino)-5-morpholinobenzene thiols have been synthesized through electrooxidation of 4-morpholinoaniline in the presence of 2-mercaptobenzothiazole . Other methods include the Claisen condensation for thiazolidine derivatives , one-pot reactions for thiazolidinones , and nucleophilic substitution for thiadiazole derivatives . These synthetic routes highlight the versatility and reactivity of the morpholine and benzo[d]thiazol moieties in forming complex structures .
Molecular Structure Analysis
The molecular structures of these compounds are often confirmed using a variety of spectroscopic techniques, including IR, NMR, and mass spectrometry, as well as X-ray crystallography. For example, the crystal structure of a Mannich base derivative of benzothiazole was determined, revealing the dihedral angle between the benzothiazole and morpholine planes and the conformation of the morpholine ring . Similarly, the structure of a dibromobenzo[d][1,2,3]thiadiazole derivative was established by spectroscopic methods and X-ray analysis . These analyses provide detailed insights into the molecular conformations and interactions within the crystal lattice .
Chemical Reactions Analysis
The chemical reactivity of these compounds is influenced by the presence of the morpholine and benzo[d]thiazol moieties. For instance, the electrochemical synthesis of disulfides involves an electrooxidative disulfide bond formation . The Mannich reaction is another example where the NH group on a thiazolidine derivative is blocked, leading to an increase in hyperpolarizability values, which is significant for non-linear optical materials . These reactions demonstrate the compounds' potential for further chemical modifications and applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, melting points, and biological activities, are often determined through experimental studies. For example, the anti-inflammatory activities of thiazolidin-4-ones were evaluated using an ear edema model in mice, and their cytotoxicity was tested in vitro . The antibacterial and hemolytic potentials of oxadiazole derivatives were also assessed . Additionally, the molluscicidal effect of a 5-chlorosalicylic acid derivative incorporating a morpholine moiety was investigated . These studies provide valuable information on the potential therapeutic uses of these compounds .
Scientific Research Applications
1. Cancer Research
4-(1,3-Thiazol-2-yl)morpholine derivatives, similar in structure to 4-(4-Chlorobenzo[d]thiazol-2-yl)morpholine, have been identified as potent and selective inhibitors of phosphoinositide 3-kinase. These compounds show potential utility in xenograft models of tumor growth (Alexander et al., 2008). Additionally, N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamides, which are structurally related, have demonstrated promising anticancer properties in screenings conducted by the National Cancer Institute (Horishny et al., 2020).
2. Antimicrobial Activity
Morpholine-containing 2-R-phenyliminothiazole derivatives have shown significant antimicrobial activity. The derivatives exhibit notable antibacterial effects on gram-positive strains and a lesser effect on gram-negative strains (Yeromina et al., 2019). Another study involving morpholine derivatives containing an azole nucleus reported antimicrobial and antiurease activities, with some compounds active against M. smegmatis, C. albicans, and S. cerevisiae (Bektaş et al., 2012).
3. Inhibitory Effects on DNA-Dependent Protein Kinase
Dibenzo[b,d]thiophen-4-yl)-2-morpholino-4H-chromen-4-one (NU7441), a compound related to this compound, has been identified as a potent inhibitor of DNA-dependent protein kinase, suggesting its potential in cancer therapy (Cano et al., 2010).
4. Antioxidant and Anti-Inflammatory Properties
Derivatives of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one have been evaluated for their antioxidant activities, showing increased activity with changes in molecular properties like lipophilicity and dipole moment (Drapak et al., 2019). Additionally, certain morpholine derivatives with a thiazole moiety have been synthesized and demonstrated anti-inflammatory effects (Somashekhar & Kotnal, 2019).
5. Potential in Treating Neurodegenerative Diseases
Morpholine-linked thiazoles have been explored as potential inhibitors of acetylcholinesterase, showing promising inhibition percentages compared to standard treatments for neurodegenerative diseases like Alzheimer's (Mekky et al., 2021).
Mechanism of Action
Target of Action
The primary target of 4-(4-Chlorobenzo[d]thiazol-2-yl)morpholine is the cyclooxygenase (COX) enzymes . These enzymes are crucial in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin . The compound has shown significant inhibitory activity against COX-1 and COX-2 .
Mode of Action
this compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid into inflammatory mediators, thereby reducing inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway, which is responsible for the production of prostaglandins and other inflammatory mediators . By inhibiting COX enzymes, this compound disrupts this pathway, leading to a decrease in the production of these mediators and thus reducing inflammation .
Result of Action
The inhibition of COX enzymes by this compound leads to a reduction in the production of inflammatory mediators . This results in a decrease in inflammation, making the compound potentially useful in the treatment of conditions characterized by inflammation .
Safety and Hazards
The safety data sheet for a similar compound, “4-(4-Bromothiazol-2-yl)morpholine”, suggests that it may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, and use personal protective equipment .
Biochemical Analysis
Biochemical Properties
For instance, some thiazole derivatives have been reported to exhibit cytotoxic activity on human tumor cell lines .
Cellular Effects
Thiazole derivatives have been reported to have diverse effects on various types of cells and cellular processes . For example, some thiazole derivatives have been found to have antitumor and cytotoxic activities .
Molecular Mechanism
Thiazole derivatives have been reported to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Thiazole derivatives have been reported to have diverse effects over time in laboratory settings .
Dosage Effects in Animal Models
Thiazole derivatives have been reported to have diverse effects at different dosages in animal models .
Metabolic Pathways
Thiazole derivatives have been reported to interact with various enzymes and cofactors, and to have effects on metabolic flux or metabolite levels .
Transport and Distribution
Thiazole derivatives have been reported to interact with various transporters and binding proteins, and to have effects on their localization or accumulation .
Subcellular Localization
Thiazole derivatives have been reported to be directed to specific compartments or organelles by targeting signals or post-translational modifications .
properties
IUPAC Name |
4-(4-chloro-1,3-benzothiazol-2-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2OS/c12-8-2-1-3-9-10(8)13-11(16-9)14-4-6-15-7-5-14/h1-3H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQSOHZJORLWBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(S2)C=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-[2-Hydroxy-3-(1,2,4-triazol-1-yl)propoxy]-3-methoxyphenyl]ethanone](/img/structure/B2538934.png)
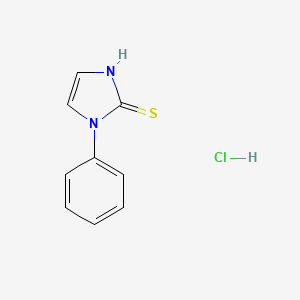

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2538940.png)

![N-(2-methylpropyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2538942.png)
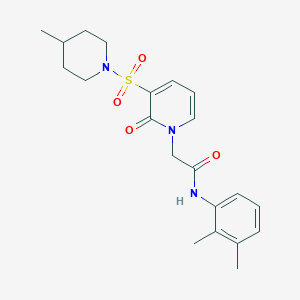
![N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl}-N'-(2-methoxybenzyl)ethanediamide](/img/structure/B2538944.png)
![N-(3-isopropoxypropyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2538945.png)
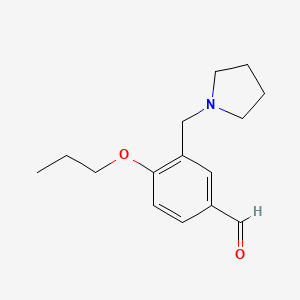
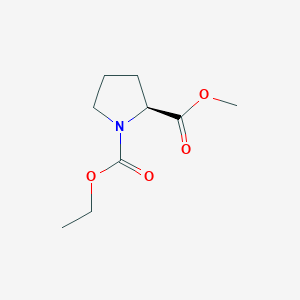
![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2538953.png)
![2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dioxopyrazin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2538954.png)
